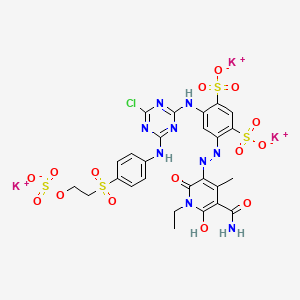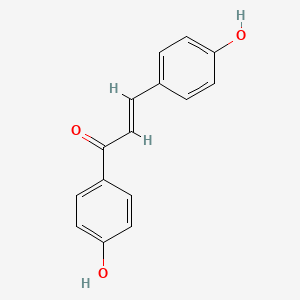
Reactive yellow 185
説明
Reactive Yellow 185 is a synthetic dye widely used in the textile industry for dyeing cellulosic fibers such as cotton. It is known for its bright yellow color and excellent fastness properties. The compound is characterized by its ability to form covalent bonds with fibers, resulting in high wash and light fastness.
準備方法
Synthetic Routes and Reaction Conditions
Reactive Yellow 185 is synthesized through a series of chemical reactions involving aromatic compounds and reactive groups. The synthesis typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an amine, to form the azo dye.
Introduction of Reactive Groups: The azo dye is further reacted with reactive groups, such as vinyl sulfone or monochlorotriazine, to introduce the reactive sites that enable the dye to form covalent bonds with fibers.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Mixing and Heating: The reactants are mixed and heated to specific temperatures to facilitate the reactions.
Purification: The crude dye is purified through filtration, crystallization, and washing to remove impurities.
Drying and Packaging: The purified dye is dried and packaged for distribution.
化学反応の分析
Types of Reactions
Reactive Yellow 185 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl or amino groups in fibers.
Hydrolysis: Under alkaline conditions, the dye can undergo hydrolysis, leading to the formation of hydrolyzed dye products.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically occurs in the presence of an alkaline medium, such as sodium hydroxide, at elevated temperatures.
Hydrolysis: Hydrolysis reactions are carried out in the presence of water and an alkaline medium.
Major Products Formed
Covalent Dye-Fiber Complex: The primary product of the nucleophilic substitution reaction is a covalent bond between the dye and the fiber.
Hydrolyzed Dye: The major product of hydrolysis is the hydrolyzed form of the dye, which is less reactive and does not bond with fibers.
科学的研究の応用
Reactive Yellow 185 has a wide range of applications in scientific research, including:
Textile Industry: It is extensively used for dyeing cotton and other cellulosic fibers due to its bright color and excellent fastness properties.
Biological Staining: The dye is used in biological research for staining tissues and cells, allowing for better visualization under a microscope.
Environmental Studies: this compound is used as a model compound in studies related to wastewater treatment and the removal of synthetic dyes from industrial effluents.
Photocatalysis: The dye is used in research on photocatalytic degradation, where it serves as a target compound for testing the efficiency of photocatalysts.
作用機序
The mechanism of action of Reactive Yellow 185 involves the formation of covalent bonds with fibers. The reactive groups in the dye, such as vinyl sulfone or monochlorotriazine, react with nucleophilic groups in the fibers, such as hydroxyl or amino groups. This reaction forms a stable covalent bond, resulting in high wash and light fastness. The molecular targets are the hydroxyl and amino groups in the fibers, and the pathways involved include nucleophilic substitution and addition reactions.
類似化合物との比較
Reactive Yellow 185 is compared with other reactive dyes, such as Reactive Yellow 145 and Reactive Yellow 86. The uniqueness of this compound lies in its specific reactive groups and the resulting fastness properties. Similar compounds include:
Reactive Yellow 145: Known for its bright yellow color and good fastness properties, but with different reactive groups.
Reactive Yellow 86: Another yellow dye with similar applications but different chemical structure and reactive groups.
This compound stands out due to its specific combination of reactive groups and the resulting high fastness properties, making it a preferred choice in the textile industry.
特性
IUPAC Name |
tripotassium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN9O15S4.3K/c1-3-36-22(38)19(21(28)37)12(2)20(23(36)39)35-34-16-10-15(17(53(42,43)44)11-18(16)54(45,46)47)30-26-32-24(27)31-25(33-26)29-13-4-6-14(7-5-13)52(40,41)9-8-51-55(48,49)50;;;/h4-7,10-11,38H,3,8-9H2,1-2H3,(H2,28,37)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGVMZGQILWKHN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClK3N9O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014711 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, tripotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
982.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111211-44-0 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium salt (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111211440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-, potassium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-6-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-, tripotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-, potassium salt (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




